1H-Pyrazole-3-boronic acid hydrate

Vue d'ensemble

Description

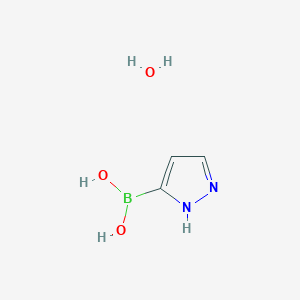

1H-Pyrazole-3-boronic acid hydrate is a chemical compound with the empirical formula C3H5BN2O2 . It is used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives . It is also used as a synthetic intermediate in the production of optics .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various methods. One common method is the Suzuki-Miyaura coupling reaction, where it reacts with different aryl halides over a palladium catalyst . Other methods include the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .Molecular Structure Analysis

The molecular weight of this compound is 111.90 (anhydrous basis) . The SMILES string representation of the molecule is O.OB(O)c1cc[nH]n1 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize pyrazole derivatives . Other reactions include the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and more .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 90-95 °C . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

1H-Pyrazole derivatives are crucial intermediates for synthesizing a wide array of biologically active compounds. For instance, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate from 1H-pyrazole demonstrates the compound's role in creating complex molecular structures that could have significant biological activities (Zhang Yu-jua, 2013).

Facilitating Chemical Reactions

1H-Pyrazole-3-boronic acid hydrate is used in various chemical reactions, such as the Suzuki coupling, which is a cross-coupling reaction used to synthesize biphenyl and related compounds. This process has been utilized in the regiospecific synthesis of 1,5-disubstituted-1H-pyrazoles containing differentiated 3,4-dicarboxylic acid esters, demonstrating the compound's versatility in organic synthesis (P. Dragovich et al., 2007).

Structural and Spectral Analysis

The structural and spectral properties of pyrazolylborates, including those derived from 1H-pyrazole-3-boronic acid, have been extensively studied to understand their behavior in solid states and solutions. Such studies contribute to the broader knowledge of boron chemistry and its applications in materials science and coordination chemistry (C. López et al., 1990).

Biomimetic Activities

Research into the biomimetic activities of boronic acids, including derivatives of this compound, has shown potential applications in carbon capture technologies. This highlights the compound's role in environmental science and engineering, offering insights into sustainable technologies for CO2 sequestration (M. Verma et al., 2021).

Safety and Hazards

1H-Pyrazole-3-boronic acid hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes if it gets in the eyes .

Mécanisme D'action

Target of Action

Pyrazole-3-boronic Acid Hydrate, also known as 1H-Pyrazole-3-boronic acid hydrate, is a compound used in organic synthesis and pharmaceutical research It has been found to exhibit potent in vitro antipromastigote activity, suggesting it may interact with specific targets in certain parasites .

Mode of Action

A molecular simulation study suggested that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding process, leading to changes in the target’s function.

Biochemical Pathways

Boronic acids, including pyrazole-3-boronic acid hydrate, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in certain biochemical reactions involving carbon–carbon bond formation.

Result of Action

It has been found to exhibit potent in vitro antipromastigote activity , suggesting it may have potential pharmacological effects against certain parasites.

Action Environment

The action, efficacy, and stability of Pyrazole-3-boronic Acid Hydrate can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere and under -20°C . This suggests that temperature and atmospheric conditions can affect the stability of the compound. Furthermore, the compound is soluble in water , indicating that its action and efficacy may be influenced by the aqueous environment in which it is dissolved.

Propriétés

IUPAC Name |

1H-pyrazol-5-ylboronic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2.H2O/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQCQMBEFQLICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310383-92-6 | |

| Record name | Boronic acid, B-1H-pyrazol-3-yl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B3046750.png)

![1-Oxaspiro[4.5]decan-2-ylmethanol](/img/structure/B3046753.png)

![6-Bromo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,1'-cyclopropane]](/img/structure/B3046754.png)

![1H-Benzimidazole, 2-[1-[4-(2-methylpropyl)phenyl]ethyl]-](/img/structure/B3046758.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(dipentylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B3046760.png)

![5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3046763.png)